molecular formula C19H14N2O3S B244316 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide

Cat. No. B244316
M. Wt: 350.4 g/mol
InChI Key: CKBZIBJGUDOWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide, commonly known as Pifithrin-μ (PFT-μ), is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. PFT-μ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes. In

Mechanism of Action

PFT-μ works by inhibiting the activity of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division. Specifically, PFT-μ binds to the transactivation domain of p53, preventing it from binding to DNA and activating the expression of downstream target genes. This leads to the inhibition of cell growth and division, making PFT-μ a potential therapeutic agent for cancer.
Biochemical and Physiological Effects
In addition to its potential use in cancer research, PFT-μ has been shown to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death. PFT-μ has also been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury. Additionally, PFT-μ has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PFT-μ in lab experiments is its specificity for p53 inhibition. Unlike other p53 inhibitors, PFT-μ does not inhibit the activity of other proteins that are important for cell growth and division. Additionally, PFT-μ is a small molecule inhibitor, making it easy to administer to cells in culture. However, one limitation of using PFT-μ in lab experiments is its potential toxicity. PFT-μ has been shown to be toxic to certain cell types at high concentrations, making it important to carefully control the concentration of PFT-μ used in experiments.

Future Directions

There are a number of future directions for research on PFT-μ. One area of interest is the development of more potent and specific inhibitors of p53. Additionally, there is interest in investigating the potential use of PFT-μ in combination with other therapeutic agents for cancer. Finally, there is interest in investigating the potential use of PFT-μ in other areas of research, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of PFT-μ involves the reaction of 2-methoxyphenylboronic acid with 2-furoic acid chloride, followed by the reaction of the resulting intermediate with 2-aminothiophenol. The final product is obtained after purification through column chromatography. The synthesis of PFT-μ is a relatively simple process, making it accessible to researchers.

Scientific Research Applications

PFT-μ has been shown to have a wide range of scientific research applications. It has been extensively studied for its potential use in cancer research, as it has been shown to inhibit the activity of p53, a tumor suppressor protein. PFT-μ has also been investigated for its potential use in neurodegenerative disease research, as it has been shown to have neuroprotective effects. Additionally, PFT-μ has been studied for its potential use in cardiovascular disease research, as it has been shown to have cardioprotective effects.

properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14N2O3S/c1-23-15-9-8-12(19-21-13-5-2-3-7-17(13)25-19)11-14(15)20-18(22)16-6-4-10-24-16/h2-11H,1H3,(H,20,22)

InChI Key

CKBZIBJGUDOWEC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4

Origin of Product

United States

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